Cas no 2024573-87-1 (4,5,7-Trichloro-6-methyl-3-nitroquinoline)

4,5,7-Trichloro-6-methyl-3-nitroquinoline 化学的及び物理的性質
名前と識別子
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- 4,5,7-trichloro-6-methyl-3-nitroquinoline
- Quinoline, 4,5,7-trichloro-6-methyl-3-nitro-
- 4,5,7-Trichloro-6-methyl-3-nitroquinoline
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- インチ: 1S/C10H5Cl3N2O2/c1-4-5(11)2-6-8(9(4)12)10(13)7(3-14-6)15(16)17/h2-3H,1H3
- InChIKey: RTEPSCMXSPNQLP-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C(=CC2C1=C(C(=CN=2)[N+](=O)[O-])Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 312
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 58.7
4,5,7-Trichloro-6-methyl-3-nitroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361533-0.5g |
4,5,7-trichloro-6-methyl-3-nitroquinoline |
2024573-87-1 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-361533-0.1g |
4,5,7-trichloro-6-methyl-3-nitroquinoline |
2024573-87-1 | 0.1g |
$653.0 | 2023-03-07 | ||
Enamine | EN300-361533-0.05g |
4,5,7-trichloro-6-methyl-3-nitroquinoline |
2024573-87-1 | 0.05g |
$624.0 | 2023-03-07 | ||
Enamine | EN300-361533-1.0g |
4,5,7-trichloro-6-methyl-3-nitroquinoline |
2024573-87-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-361533-5.0g |
4,5,7-trichloro-6-methyl-3-nitroquinoline |
2024573-87-1 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-361533-2.5g |
4,5,7-trichloro-6-methyl-3-nitroquinoline |
2024573-87-1 | 2.5g |
$1454.0 | 2023-03-07 | ||
Enamine | EN300-361533-10.0g |
4,5,7-trichloro-6-methyl-3-nitroquinoline |
2024573-87-1 | 10.0g |
$3191.0 | 2023-03-07 | ||
Enamine | EN300-361533-0.25g |
4,5,7-trichloro-6-methyl-3-nitroquinoline |
2024573-87-1 | 0.25g |
$683.0 | 2023-03-07 |
4,5,7-Trichloro-6-methyl-3-nitroquinoline 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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6. Back matter
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
4,5,7-Trichloro-6-methyl-3-nitroquinolineに関する追加情報
Introduction to 4,5,7-Trichloro-6-methyl-3-nitroquinoline (CAS No. 2024573-87-1)
4,5,7-Trichloro-6-methyl-3-nitroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 2024573-87-1, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline derivatives family, which is well-known for its broad spectrum of biological activities and utility in drug development. The structural features of 4,5,7-Trichloro-6-methyl-3-nitroquinoline, including its multiple chlorine and nitro substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity evaluation.
The molecular structure of 4,5,7-Trichloro-6-methyl-3-nitroquinoline consists of a quinoline core substituted with three chlorine atoms at the 4th, 5th, and 7th positions, a methyl group at the 6th position, and a nitro group at the 3rd position. This specific arrangement of functional groups imparts distinct reactivity and biological interactions. The presence of electron-withdrawing groups such as chlorine and nitro enhances the electrophilicity of the quinoline ring, making it a valuable scaffold for further chemical modifications and derivatization.
In recent years, quinoline derivatives have been extensively studied for their potential in treating various diseases, including infectious diseases, cancer, and neurological disorders. The structural motif of 4,5,7-Trichloro-6-methyl-3-nitroquinoline has been explored in several research endeavors due to its ability to interact with biological targets such as enzymes and receptors. The chlorine atoms serve as handles for further functionalization via cross-coupling reactions, while the nitro group can be reduced to an amine or converted into other functional groups under appropriate conditions.
One of the most compelling aspects of 4,5,7-Trichloro-6-methyl-3-nitroquinoline is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting specific disease pathways. For instance, studies have demonstrated its utility in generating derivatives with anti-inflammatory and antiviral properties. The versatility of this scaffold allows chemists to fine-tune its biological activity by introducing additional modifications or exploring different substitution patterns.
The synthesis of 4,5,7-Trichloro-6-methyl-3-nitroquinoline typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include chlorination and nitration reactions on a quinoline backbone followed by methylation to introduce the methyl group at the 6th position. These synthetic strategies highlight the compound's accessibility while maintaining high yields and purity levels suitable for further downstream applications.
Recent advancements in computational chemistry have further enhanced the understanding of 4,5,7-Trichloro-6-methyl-3-nitroquinoline's reactivity and interaction with biological targets. Molecular modeling studies have provided insights into how the substitution pattern influences binding affinity and selectivity. These computational approaches are often combined with experimental validation to accelerate the discovery process in drug development.
The pharmacological profile of 4,5,7-Trichloro-6-methyl-3-nitroquinoline has been evaluated in various preclinical studies. While it has shown promise in certain therapeutic areas, further research is needed to fully elucidate its mechanisms of action and potential side effects. The compound's ability to modulate multiple biological pathways makes it an attractive candidate for multitarget drug design—a strategy that aims to address complex diseases more effectively than single-target therapies.
From a medicinal chemistry perspective,4,5,7-Trichloro-6-methyl-3-nitroquinoline exemplifies how structural diversity can be harnessed to develop new therapeutic agents. Its unique combination of functional groups provides a rich platform for innovation in synthetic methodologies and drug discovery. As research continues to uncover new applications for this compound,4,5,7-Trichloro-6-methyl-3-nitroquinoline is expected to remain a cornerstone in the development of next-generation pharmaceuticals.
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